molecular formula C19H30O2 B1329838 4-(Dodecyloxy)benzaldehyde CAS No. 24083-19-0

4-(Dodecyloxy)benzaldehyde

Cat. No. B1329838
CAS RN: 24083-19-0
M. Wt: 290.4 g/mol
InChI Key: ZBEGLEYBWGNZJA-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a dodecyloxy substituent attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. One approach for synthesizing compounds similar to 4-(Dodecyloxy)benzaldehyde is the use of dodecyl sulfonic acid as a surfactant-type Bronsted acid catalyst in aqueous media at room temperature, which has been shown to be effective for the synthesis of related compounds like 3,4-dihydropyrimidin-2-ones and 1,5-benzodiazepines . Another method involves cascade reactions of dienals and tertiary enaminones, which can provide benzaldehydes containing electron-withdrawing groups at the C3 position . Additionally, a scalable preparation method has been developed for 4-benzyloxyl-2-hydroxyl benzaldehyde, which could potentially be adapted for the synthesis of 4-(Dodecyloxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure and spectral properties of benzaldehyde derivatives can be studied using various spectroscopic techniques, including NMR and FT-IR . Quantum chemical calculations, such as those performed using DFT level of theory, can provide insights into the thermodynamic parameters, vibrational analysis, and the formation of dimers through intermolecular hydrogen bonding .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions. For instance, the synthesis of 4-aryl-7-benzylidene hexahydro-2H-cyclopenta[d]pyrimidin-2-ones involves a Biginelli-like reaction with benzaldehyde, showcasing the reactivity of the aldehyde group . Additionally, the deoxyfluorination of benzaldehydes at room temperature using sulfuryl fluoride and tetramethylammonium fluoride demonstrates the versatility of benzaldehyde derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by the substituents on the benzene ring. For example, the introduction of dodecyloxy groups can lead to the formation of supramolecular structures with unique phase behaviors, such as crystalline, columnar hexagonal mesophases, and isotropic phases, as observed in related compounds . These properties are crucial for applications in material science and the development of new materials with tailored characteristics.

Scientific Research Applications

Liquid Crystal Synthesis

4-(Dodecyloxy)benzaldehyde has been studied for its role in the synthesis of liquid crystal molecules. It acts as an intermediate in the creation of compounds that exhibit thermotropic liquid crystalline behavior. These molecules, characterized by their nematic phase behavior, are significant for their potential applications in displays and optical devices. Studies have explored the relationship between the structure of these compounds and their liquid crystalline properties, offering insights into the design of new materials for specific applications (Jamain, Omar, & Khairuddean, 2020).

Optical Sensor Development

The compound has also been utilized in the synthesis of quinoxalines bearing terpyridine, which are characterized for their absorption and fluorescence properties. These compounds can be potentially used as optical sensors for metal ions, expanding the scope of environmental monitoring and analytical chemistry (Jang, Lee, Han, & Jaung, 2008).

Fluorescence Studies

4-(Dodecyloxy)benzaldehyde is involved in the formation of coordination polymers that exhibit intense fluorescence. This property is particularly interesting for applications in organic electronics and sensingtechnologies. The creation of stable monolayers in organic solvents that emit strong blue fluorescence demonstrates the potential of this compound in developing advanced materials with specific optical properties (Luo, Wang, Wu, & Liang, 2003).

Catalysis and Chemical Synthesis

Significantly, 4-(Dodecyloxy)benzaldehyde plays a role in the catalytic processes that convert benzyl alcohol to benzaldehyde. This transformation is crucial in various industries, including cosmetics, perfumery, and food, highlighting the chemical's importance in industrial applications. Research in this area aims to optimize catalytic methods for improved efficiency and selectivity (Sharma, Soni, & Dalai, 2012).

Safety And Hazards

The safety information for 4-(Dodecyloxy)benzaldehyde indicates that it should be handled with care. Contact with skin, eyes, and clothing should be avoided, and ingestion and inhalation should be prevented . It is also advised to keep the compound away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

4-dodecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15,17H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEGLEYBWGNZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178813
Record name p-Dodecyloxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light beige to beige powder; mp = 26-28 deg C; [Acros Organics MSDS]
Record name p-Dodecyloxybenzaldehyde
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-(Dodecyloxy)benzaldehyde

CAS RN

24083-19-0
Record name p-Dodecyloxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Dodecyloxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (24.8 g, 180 mmol) was added to a solution of 4-hydroxybenzaldehyde (3.66 g, 30 mmol) in DMF (90 mL) at room temperature. After the mixture was stirred at 60° C. for 1 h, 1-bromooctane (8.7 mL, 36 mmol) was added slowly. The reaction mixture was stirred overnight at 80° C. under N2, cooled to room temperature, and poured over 200 mL of icy water. The mixture was extracted with EtOAc (3×50 mL). The combined organic phase was washed with brine (100 mL), dried over MgSO4, and concentrated in vacuo to give a yellow oil (13.67 g). 1H NMR (400 MHz, CDCl3, δ): 9.88 (s, 1H), 7.84 (d, J=8.7 Hz, 2H), 7.00 (d, J=8.7 Hz, 2H), 4.06 (t, J=6.6 Hz, 2H), 1.83-1.76 (m, 2H), 1.62-1.23 (m, 18H), 0.90 (t, J=8.8 Hz, 3H).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
G Sharma - pnrjournal.com
There is an essential need to develop novel antibacterial agents against new bacterial targets in order to avoid the problem of cross-resistance. Almost in every bacterium …
Number of citations: 3 pnrjournal.com
CW Hsu, MH Hsieh, MC Xiao, YH Chou… - International Journal of …, 2020 - Elsevier
In order to efficiently promote loading efficiency and aqueous photostability of indocyanine green (ICG), an amphiphilic tricarbocyanine dye, the polysaccharide-based nanomicelles …
Number of citations: 50 www.sciencedirect.com
H Lu, S Zhang, A Ding, M Yuan, G Zhang… - New Journal of …, 2014 - pubs.rsc.org
A novel luminescent liquid crystal, (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(4-(dodecyloxy)phenyl)acrylonitrile) (PDPA), is reported, which shows green, yellow and orange colors …
Number of citations: 52 pubs.rsc.org
L Cseh, R Tudose, O Costisor… - … and Reactivity in …, 2008 - Taylor & Francis
… slightly yellow solid, was synthesized by direct condensation of 4‐dodecyloxy‐benzaldehyde with 1,4‐bis‐(3‐… The first step consists in synthesis of 4‐dodecyloxy‐benzaldehyde from 4‐…
Number of citations: 3 www.tandfonline.com
H Lu, C Zhang, G Xia, S Wu, G Zhang, J Yang, L Qiu - RSC advances, 2016 - pubs.rsc.org
The development of organic solid-state luminescent materials with continuously tunable emission is a topic of interest for both fundamental research and practical applications. A …
Number of citations: 6 pubs.rsc.org
HC Lin, CW Ko, K Guo, TW Cheng - Liquid crystals, 1999 - Taylor & Francis
… 4-Decyloxycarbonylbenzoic acid was identi®ed as the required (50ml) solution of equimolar amounts of 4-dodecyloxybenzaldehyde (7.1 g, 37.5mmol) and aminoacetaldehyde …
Number of citations: 39 www.tandfonline.com
IK Spiliopoulos, JA Mikroyannidis - Macromolecules, 1998 - ACS Publications
4,4‘‘-Diamino-5‘-phenyl- or 4-alkoxyphenyl-m-terphenyl and 4,4‘‘-dicarboxy-5‘-phenyl-m-terphenyl were synthesized through pyrylium salts and used for the preparation of rigid-rod …
Number of citations: 122 pubs.acs.org
X Luo, X Wang, S Wu, Y Liang - Journal of colloid and interface science, 2003 - Elsevier
The coordination polymer, P(ZnL) (L=N,N′-bis[2-hydroxy-4-(dodecyloxy)benzaldehyde)]-ethylenedimine), forms a novel uniform lamellar superstructure in organic liquids, which …
Number of citations: 11 www.sciencedirect.com
D Basak, C Versek, JA Harvey, S Christensen… - Journal of Materials …, 2012 - pubs.rsc.org
What is the impact of mixing two proton-conducting heterocycles on proton conductivity? Herein we answer this question through our investigations on two linear rod-like compounds 2-(…
Number of citations: 16 pubs.rsc.org
A Karuppusamy, V Ramkumar, P Kannan… - Soft …, 2017 - Taylor & Francis
Novel bent-core materials containing a central core of 2, 5-disubstituted thiophene with chalcone as the side arm were synthesized and characterized to determine the structure–…
Number of citations: 17 www.tandfonline.com

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